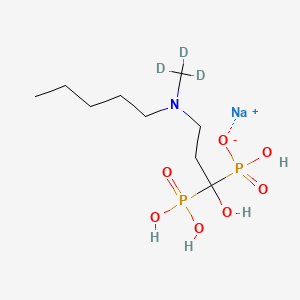

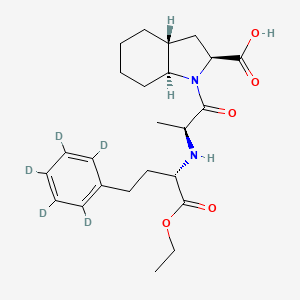

Trandolapril D5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

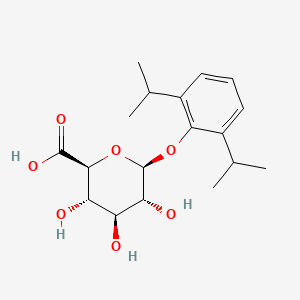

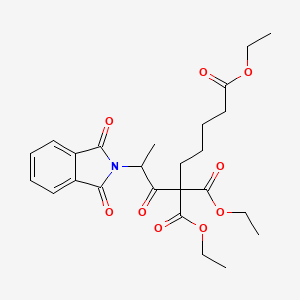

Trandolapril D5 is a deuterated form of Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. The deuterium substitution in this compound enhances its metabolic stability, potentially leading to improved pharmacokinetic properties.

Aplicaciones Científicas De Investigación

Trandolapril D5 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Trandolapril.

Biology: Investigated for its effects on cellular signaling pathways and gene expression.

Medicine: Studied for its potential to improve the treatment of hypertension and heart failure due to its enhanced metabolic stability.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Mecanismo De Acción

Mode of Action

Trandolapril D5 acts by competitively inhibiting ACE, preventing the formation of ATII from ATI . It must undergo enzymatic hydrolysis, mainly in the liver, to its biologically active metabolite, trandolaprilat . This inhibition of ACE leads to a decrease in ATII, which in turn reduces blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RAAS. By inhibiting ACE and preventing the conversion of ATI to ATII, this compound disrupts the RAAS, leading to a decrease in blood pressure .

Pharmacokinetics

this compound is absorbed rapidly, and its peak plasma levels and area under the curve (AUC) are dose-dependent . It is metabolized in the liver to its biologically active form, trandolaprilat . The drug is excreted in urine (~33% as trandolapril and trandolaprilat) and feces (~66%) . The half-life of elimination for trandolapril is approximately 6 hours, while for trandolaprilat, it is around 22.5 hours .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its absorption is slowed with food . In patients with renal impairment, plasma trandolapril and trandolaprilat are approximately 2-fold greater, and renal clearance is decreased . In patients with mild to moderate alcoholic cirrhosis, plasma concentrations of trandolapril and trandolaprilat were 9- and 2-fold greater, respectively .

Métodos De Preparación

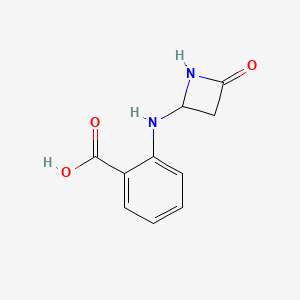

Synthetic Routes and Reaction Conditions: The synthesis of Trandolapril D5 involves several key steps:

Crystallization: A mixture of racemic benzyl trans-octahydro-1H-indole carboxylate p-toluene sulphonic acid salt is crystallized to enrich the purity.

Optical Resolution: The racemic mixture is resolved using (−)-dibenzoyl-L-tartaric acid monohydrate.

Reaction with N-Carboxy Anhydride: The resolved benzyl ester reacts with N-ethoxycarbonyl-3-phenylpropyl-alanine N-carboxy anhydride to form Trandolapril benzyl ester.

Hydrogenolysis: The benzyl ester undergoes hydrogenolysis to yield crude Trandolapril.

Crystallization: The crude product is crystallized from a mixture of ethanol and diisopropyl ether to obtain highly pure Trandolapril.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow processes can enhance efficiency and scalability.

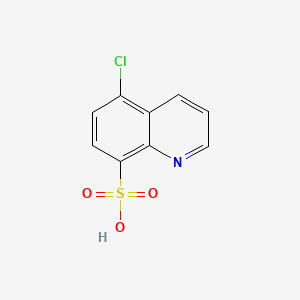

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the ethyl ester moiety.

Reduction: The compound can be reduced to its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products are the substituted derivatives at the ester group.

Comparación Con Compuestos Similares

Ramipril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Enalapril: An ACE inhibitor that is widely used for hypertension and heart failure.

Lisinopril: Known for its long duration of action and once-daily dosing.

Uniqueness of Trandolapril D5:

Metabolic Stability: The deuterium substitution in this compound enhances its metabolic stability compared to other ACE inhibitors.

Pharmacokinetics: Improved pharmacokinetic properties, potentially leading to better therapeutic outcomes

This compound represents a significant advancement in the field of ACE inhibitors, offering potential benefits in the treatment of hypertension and heart failure. Its unique properties make it a valuable compound for further research and development.

Propiedades

IUPAC Name |

(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1/i4D,5D,6D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFJYXUZANRPDJ-YFCLCGKXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.